N-(4-tert-Butylphenyl)acetamide
Description
N-(4-tert-Butylphenyl)acetamide is an acetamide derivative characterized by a tert-butyl group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (CAS No.: Not explicitly provided in evidence, but structurally inferred from related compounds). It is synthesized via acetylation of 4-tert-butylaniline or through multi-step reactions involving tert-butyl-substituted intermediates .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUYDDKCUZHVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174238 | |
| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20330-45-4 | |
| Record name | p-t-Butylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020330454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20330-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-tert-Butylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction follows a nucleophilic acyl substitution mechanism, where the amine group of 4-tert-butylaniline attacks the electrophilic carbonyl carbon of the acetylating agent. A base, such as triethylamine or pyridine, is often added to neutralize hydrochloric acid (HCl) generated during the process.
Reaction Scheme:
Optimization and Yields
Studies indicate that using acetyl chloride in dichloromethane with triethylamine achieves yields of 85–92% within 2–4 hours. In contrast, acetic anhydride requires higher temperatures (40–50°C) and longer reaction times (6–8 hours), yielding 78–84% . The tert-butyl group’s steric hindrance slightly reduces reaction rates compared to unsubstituted anilines.
| Acetylating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | 0–5°C | 2–4 | 85–92 |
| Acetic anhydride | Toluene | 40–50°C | 6–8 | 78–84 |
Tert-Butyl Nitrite-Mediated Synthesis
A patent-pending method (CN109456221B) utilizes tert-butyl nitrite and potassium thioacetate to synthesize acetanilide derivatives under mild conditions. This approach avoids traditional acylating agents, enhancing functional group tolerance.
Procedure and Advantages
4-tert-Butylaniline reacts with potassium thioacetate in acetonitrile at 25°C for 4 hours, facilitated by tert-butyl nitrite. The method eliminates the need for corrosive reagents like acetyl chloride, making it safer and more environmentally friendly.
Key Steps:
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Mixing: Combine 4-tert-butylaniline (1 equiv), potassium thioacetate (1.2 equiv), and tert-butyl nitrite (1.5 equiv) in acetonitrile.
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Stirring: React at room temperature (25°C) for 4 hours.
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Workup: Purify via flash chromatography (petroleum ether:ethyl acetate = 10:1).
Mechanistic Insights
Tert-butyl nitrite acts as an oxidizing agent, converting thioacetate (S⁻) into a reactive intermediate that acetylates the amine. This pathway minimizes by-products like HCl, simplifying purification.
Metal-Catalyzed Acetylation
Recent advances employ transition-metal catalysts to enhance regioselectivity and efficiency. For example, copper(I) iodide (CuI) catalyzes the reaction between 4-tert-butylaniline and acetic acid derivatives under aerobic conditions.
Catalytic Cycle and Conditions
The catalytic cycle involves oxidative addition of the acyl group to the metal center, followed by transmetalation with the amine. A representative procedure uses:
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Catalyst: CuI (5 mol%)
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Solvent: Dimethylformamide (DMF)
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Temperature: 80°C
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Time: 12 hours
Comparative Analysis
Metal catalysis offers higher selectivity for monoacetylation, avoiding over-acetylation observed in classical methods. However, catalyst cost and removal pose challenges for industrial scaling.
Industrial Production Methods
Large-scale synthesis often employs continuous flow reactors to improve heat management and throughput. A typical setup involves:
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Reactants: 4-tert-butylaniline and acetyl chloride (1:1.05 molar ratio)
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Solvent: Toluene
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Residence Time: 30 minutes
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Temperature: 10°C
Output: 95% purity at a rate of 50 kg/hour .
Purification and Characterization
Crude this compound is purified via:
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Column Chromatography: Silica gel with petroleum ether:ethyl acetate (5:1).
Characterization Data:
Chemical Reactions Analysis
Types of Reactions: N-(4-tert-Butylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the ortho and para positions relative to the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(4-tert-Butylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-tert-Butylphenyl)acetamide serves as a building block for more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for synthesizing derivatives that can be used in further research.
Biology
Antimicrobial Activity : The compound has shown significant antibacterial activity against various strains, particularly Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
Anti-inflammatory Properties : Research indicates that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), crucial in inflammatory responses. A study demonstrated its effectiveness in reducing prostaglandin E2 production in LPS-induced inflammation models.
Medicine
The compound is being explored as a precursor for pharmaceutical compounds due to its biological activities. Its potential applications include:
- Antimicrobial Treatments : As a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : For treating conditions like arthritis.
Case Study: Inhibition of COX Enzymes
A study involving murine macrophages treated with this compound showed a marked decrease in inflammatory markers, suggesting its therapeutic potential in managing inflammatory diseases.
Industrial Applications
In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique structural properties allow it to be used in formulations requiring specific reactivity and stability.
Table 3: Comparison of Related Compounds
| Compound | Functional Group | Unique Properties |
|---|---|---|
| This compound | Acetamide | Antimicrobial and anti-inflammatory |
| N-(4-tert-Butylphenyl)ethanamide | Ethanamide | Less studied biologically |
| N-(4-tert-Butylphenyl)propionamide | Propionamide | Similar applications but varied efficacy |
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The exact pathways and targets may vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Table 1: Key Properties of N-(4-tert-Butylphenyl)acetamide and Analogues
Structural and Functional Group Variations
- Lipophilicity : The tert-butyl group in this compound enhances hydrophobicity compared to polar derivatives like N-(4-hydroxyphenyl)acetamide (paracetamol analog) or N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . This property is critical in drug design for optimizing bioavailability.
- Synthetic Complexity : Derivatives with heterocycles (e.g., triazoles in Compound 52 ) require multi-step syntheses (e.g., Suzuki coupling, acetylation) and exhibit lower yields (42–44%) compared to simpler tert-butyl-substituted acetamides (71–75% yields) .
- Analgesic Activity: Paracetamol analogs (e.g., N-(4-hydroxyphenyl)acetamide) highlight the role of hydroxyl groups in COX enzyme inhibition, a feature absent in tert-butyl derivatives .
Spectral and Crystallographic Insights
- IR Spectroscopy : The carbonyl stretch (C=O) in this compound analogs (e.g., 5ai ) appears at 1675 cm⁻¹ , consistent with acetamide derivatives. Sulfonyl and nitro groups in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduce additional peaks at 1300–1500 cm⁻¹ .
- Crystallography : In N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , intermolecular interactions (e.g., C–H⋯O bonds) stabilize the crystal lattice, a feature likely shared with tert-butyl derivatives due to steric bulk .
Biological Activity
N-(4-tert-Butylphenyl)acetamide is a compound that has garnered interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring in its acetamide structure. This substitution enhances its lipophilicity, potentially influencing its interaction with biological targets. Its structure can be represented as follows:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. Notably, it has shown promising results against various bacterial strains. In vitro studies indicated that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. It modulates various inflammatory pathways, including the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Case Study: Inhibition of COX Enzymes
In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in prostaglandin E2 (PGE2) production, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- GPR35 Agonism : Recent investigations have identified this compound as a selective agonist for the GPR35 receptor, which plays a role in various physiological processes, including metabolism and inflammation. This interaction may lead to beneficial effects in metabolic disorders.
- Enzyme Modulation : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain responses.
Therapeutic Applications
Given its biological activities, this compound has potential applications in several therapeutic areas:
- Antimicrobial Treatments : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests potential use in treating conditions such as arthritis and other inflammatory diseases.
Q & A
Q. Critical Factors :
- Solvent Choice : Polar solvents like TFE improve solubility of intermediates, while CH₂Cl₂ aids in phase separation during workup.
- Temperature : Lower temperatures (0–5°C) minimize byproducts during acylation.
- Purity Monitoring : IR spectroscopy (e.g., carbonyl stretch at ~1675 cm⁻¹) and TLC are essential for tracking reaction progress .
How can spectroscopic and chromatographic techniques be optimized for characterizing this compound?
Basic Research Focus
Key analytical methods include:
- IR Spectroscopy : Confirm acetyl group presence via C=O stretch at 1675–1680 cm⁻¹ and tert-butyl C-H vibrations near 2966 cm⁻¹ .
- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.2 ppm), the tert-butyl singlet (δ 1.3 ppm, 9H), and acetamide methyl (δ 2.1 ppm). ¹³C NMR confirms quaternary carbons (tert-butyl C at ~31 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ion peaks ([M+H]⁺) and assesses purity (>95%) .
Methodological Tip : Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns, and spike samples with internal standards (e.g., TMS) for accurate integration .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antimicrobial efficacy) may arise from:
- Structural Analogues : Subtle substituent changes (e.g., tert-butyl vs. methyl groups) alter lipophilicity and target binding. For example, tert-butyl enhances steric hindrance, potentially reducing enzyme inhibition compared to smaller substituents .
- Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ampicillin) .
- Purity Thresholds : Impurities >5% (e.g., unreacted aniline) can skew results. Validate purity via HPLC and elemental analysis .
How does the tert-butyl substituent influence the compound’s pharmacokinetic properties compared to halogenated or hydroxylated analogues?
Advanced Research Focus
The tert-butyl group impacts:
- Lipophilicity : LogP increases by ~1.5 units compared to hydroxylated analogues (e.g., N-(4-hydroxyphenyl)acetamide), enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : tert-butyl groups resist oxidative metabolism better than ethyl or methoxy substituents, as shown in microsomal stability assays (e.g., rat liver microsomes, t₁/₂ > 120 min) .
- SAR Trends : QSAR models indicate tert-butyl’s steric bulk may reduce binding affinity to COX-2 compared to smaller groups (e.g., methyl), but improve selectivity for hydrophobic enzyme pockets .
What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound derivatives?
Q. Advanced Research Focus
- Library Design : Synthesize derivatives with systematic substitutions (e.g., halogen, methoxy, amino) at the phenyl ring. Use parallel synthesis to generate 10–20 analogues .
- Activity Profiling : Test against a panel of targets (e.g., COX-1/2, β-lactamase) using enzyme inhibition assays (IC₅₀) and cytotoxicity screens (e.g., HEK293 cells).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate tert-butyl positioning with binding energy in enzyme active sites .
Q. Advanced Research Focus
- Solvent Selection : Replace CH₂Cl₂ with EtOAc for easier removal during rotary evaporation.
- Catalyst Loading : Reduce β-oxo catalyst from 10 mol% to 5 mol% while maintaining TFE/CH₂Cl₂ (2:1) to cut costs .
- Process Monitoring : Implement in-line FTIR to track reaction completion and automate quenching.
- Yield Optimization : Pilot studies show increasing stirring rate (800 rpm) improves mixing and yield by 10–15% in heterogeneous reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
